molecular formula C17H17N3O B1599593 11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯 CAS No. 21636-40-8

11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯

货号 B1599593
CAS 编号: 21636-40-8
分子量: 279.34 g/mol
InChI 键: KVGUXITYUGRGRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (PDBO) is a synthetic heterocyclic compound that has been used in a range of medicinal and scientific applications. It has been studied for its potential to act as a drug, as well as its possible therapeutic and biochemical effects.

科学研究应用

合成和化学特性

  1. 合成技术:已经开发出合成与 11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯相关的化合物的创新方法。例如,Tayade 和 Kale (2016) 使用氧化环化合成了新型的一系列 2-[(3-取代亚氨基)-1,2,4-二噻唑]氨基-11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯,并根据元素分析、化学特性和光谱研究对它们进行了表征(Tayade & Kale, 2016)。类似地,另一项研究集中于合成 2-[取代-2,4-二噻二脲基]-11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯(Tayade & Kale, 2016)

  2. 化学性质:这些化合物的结构和化学性质已通过各种分析技术阐明,为其在药物化学中的潜在应用提供了见解。

潜在药理学应用

  1. 抗癌活性:Gudisela 等人 (2017) 设计并合成了 N-(1-(4-(二苯并[b,f][1,4]噻氮杂菲-11-基)哌嗪-1-基)-1-氧代-3-苯基丙烷-2-基衍生物,对人癌细胞系表现出有效的细胞毒活性,表明其作为抗癌剂的潜力(Gudisela et al., 2017)

  2. 抗分枝杆菌活性:Pulipati 等人 (2016) 报道了新型二苯并[b,d]噻吩-1,2,3-三唑与哌嗪附生物的合成和抗分枝杆菌评估,突出了对结核分枝杆菌的显着活性(Pulipati et al., 2016)

化学结构和晶体学

  1. 晶体结构分析:已经进行研究以了解与 11-(哌嗪-1-基)二苯并[b,f][1,4]恶二杂环戊烯相关的化合物的晶体结构。Capuano 等人 (2000) 分析了胡椒酰类似物的晶体结构,提供了对这些化合物的结构方面的见解(Capuano et al., 2000)

催化和合成方法

  1. 催化不对称反应:Munck 等人 (2018) 综述了涉及二苯并[b,f][1,4]恶二杂环戊烯中存在的环状七元亚胺的对映选择性反应,这对药物化学至关重要(Munck et al., 2018)

  2. 新型合成方法:Zaware 和 Ohlmeyer (2014) 报道了一种合成 11-取代二苯并[b,f][1,4]恶二杂环戊烯的新方案,突出了该方法的实际应用(Zaware & Ohlmeyer, 2014)

属性

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGUXITYUGRGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427658
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

CAS RN

21636-40-8
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 10,11-dihydro-dibenz[b,f][1,4]oxazepin-11-one in dry toluene at room temperature was added piperazine (Aldrich) followed by the dropwise addition of TiCl4. The reaction mixture was refluxed for 2 hours, cooled to room temperature and then poured into an ammonium hydroxide solution. The resulting mixture was extracted with dichloromethane, and the combined organic phases were then dried (K2 CO3) and concentrated. Purification of the product was conducted on silica gel using ethyl acetate:hexane (5:1→4:1) as the eluant to give 11-(1-piperazinyl)dibenz[b,f][1,4]oxazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 4
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 5
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 6
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。